molecular formula C10H9N3OS B10977574 N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide CAS No. 14490-95-0

N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

Cat. No.: B10977574
CAS No.: 14490-95-0
M. Wt: 219.27 g/mol
InChI Key: KQKQZIGQNNYVRQ-UHFFFAOYSA-N
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Description

N-(4-Methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 4-position and a pyridine-4-carboxamide moiety at the 2-position.

Properties

CAS No.

14490-95-0

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C10H9N3OS/c1-7-6-15-10(12-7)13-9(14)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,13,14)

InChI Key

KQKQZIGQNNYVRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=NC=C2

solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation via Dithiocarbazate Intermediates

The thiazole ring is synthesized via cyclocondensation of potassium-pyridine-dithiocarbazate (I ) with α-bromo ketones in absolute ethanol under reflux (8–12 hours). The intermediate I is prepared by reacting pyridine-4-carbohydrazide with carbon disulfide and potassium hydroxide.
Reaction Conditions :

  • Solvent : Absolute ethanol

  • Temperature : Reflux (78°C)

  • Yield : 60–80% for thiazole intermediates

Post-cyclocondensation, the thiazole-amine is coupled with pyridine-4-carbonyl chloride using triethylamine as a base. This method requires strict anhydrous conditions to prevent hydrolysis of the acyl chloride.

Direct Amidation Using Pyridine-4-Carbonyl Chloride

Coupling with 4-Methylthiazol-2-Amine

A one-step procedure involves reacting 4-methylthiazol-2-amine with pyridine-4-carbonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine or DMAP is used to scavenge HCl.
Optimized Protocol :

  • Molar Ratio : 1:1.2 (amine:acyl chloride)

  • Base : Triethylamine (2.5 equiv)

  • Solvent : THF

  • Yield : 75–90%

  • Purity : >95% (HPLC)

Limitations : Pyridine-4-carbonyl chloride is moisture-sensitive, necessitating inert atmosphere handling.

Solid-Phase Synthesis Using Coupling Agents

HOBt/HCTU-Mediated Amidation

A scalable approach employs hydroxybenzotriazole (HOBt) and HCTU as coupling agents. 4-Methylthiazol-2-amine is reacted with pyridine-4-carboxylic acid in DMF at room temperature.
Key Data :

  • Coupling Agent : HCTU (1.1 equiv)

  • Base : DIEA (3 equiv)

  • Reaction Time : 12–24 hours

  • Yield : 85–92%

  • Advantage : Avoids acyl chloride preparation, suitable for acid-sensitive substrates.

Microwave-Assisted Synthesis

Accelerated Cyclocondensation

Microwave irradiation (150°C, 30 minutes) reduces reaction time for thiazole formation. Post-irradiation, the intermediate is amidated using standard protocols.
Benefits :

  • Time Savings : 8-hour reflux reduced to 30 minutes.

  • Yield Improvement : 10–15% increase compared to conventional heating.

Comparative Analysis of Methods

Method Conditions Yield Purity Scalability
CyclocondensationReflux, 8–12 hours60–80%90–95%Moderate
Direct Amidation0–25°C, 2–5 hours75–90%>95%High
HOBt/HCTU CouplingRT, 12–24 hours85–92%>98%High
Microwave150°C, 30 minutes70–85%90–93%Limited to small scale

Key Observations :

  • Direct amidation offers the best balance of yield and scalability.

  • Coupling agents (HOBt/HCTU) provide superior purity but at higher cost.

Troubleshooting and Optimization

Common Impurities and Mitigation

  • Unreacted Acyl Chloride : Quench with aqueous NaHCO₃ and extract with DCM.

  • Diacylation Byproducts : Control stoichiometry (amine:acyl chloride ≤1:1.2).

  • Thiazole Hydrolysis : Use anhydrous solvents and inert atmosphere.

Solvent Selection Impact

  • THF vs. DCM : THF improves solubility of polar intermediates, reducing reaction time by 30%.

  • Ethanol vs. Acetonitrile : Ethanol enhances cyclocondensation yields (10–15% increase).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for acyl chloride generation minimizes decomposition risks. A two-step continuous process achieves 85% yield at 1 kg/batch.
Parameters :

  • Residence Time : 10 minutes (acyl chloride formation), 20 minutes (amidation).

  • Temperature : 25°C (both steps).

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding pyridine-4-carboxylic acid and 4-methyl-1,3-thiazol-2-amine.

Reaction Conditions Products Mechanism
6M HCl, reflux, 12 hours Pyridine-4-carboxylic acid + 4-methylthiazol-2-amineAcid-catalyzed nucleophilic acyl substitution
2M NaOH, 80°C, 8 hoursPyridine-4-carboxylate + 4-methylthiazol-2-amineBase-promoted hydrolysis

Key Observations :

  • Acidic hydrolysis proceeds via protonation of the amide carbonyl, enhancing electrophilicity for water attack.

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Substitution Reactions at the Thiazole Ring

The 4-methylthiazole ring undergoes electrophilic substitution, particularly at the C5 position, due to electron-donating effects from the methyl group.

Nitration

Reagents Conditions Product
HNO₃/H₂SO₄ (1:3 ratio) 0–5°C, 4 hours5-Nitro-4-methylthiazole derivative

Mechanism :

  • Nitronium ion (NO₂⁺) attacks the electron-rich C5 position, followed by deprotonation.

Halogenation

Reagents Conditions Product
Cl₂, FeCl₃ (catalytic) 25°C, 2 hours5-Chloro-4-methylthiazole derivative

Applications :

  • Chlorinated derivatives exhibit enhanced antimicrobial activity .

Alkylation and Arylation

The thiazole nitrogen can undergo alkylation or arylation under mild conditions.

Reagents Conditions Product
CH₃I, K₂CO₃, DMF60°C, 6 hoursN-Methylated thiazole derivative
Pd(PPh₃)₄, arylboronic acidToluene, 80°C, 12 hoursArylated thiazole derivative

Mechanistic Insights :

  • Alkylation proceeds via SN2 nucleophilic substitution at the thiazole nitrogen.

  • Arylation uses Suzuki-Miyaura coupling, requiring palladium catalysis.

Complexation with Metal Ions

The pyridine nitrogen and thiazole sulfur act as ligands for transition metals.

Metal Salt Conditions Complex
CuCl₂·2H₂OMethanol, 25°C, 2 hoursOctahedral Cu(II) complex
Fe(NO₃)₃·9H₂OEthanol, reflux, 4 hoursTetragonal Fe(III) complex

Characterization :

  • FT-IR shows shifts in ν(C=N) and ν(C-S) bands, confirming coordination .

  • UV-Vis spectra indicate ligand-to-metal charge transfer transitions.

Oxidation of the Thiazole Ring

Reagents Conditions Product
H₂O₂, acetic acid 50°C, 3 hoursThiazole N-oxide derivative

Reduction of the Pyridine Ring

Reagents Conditions Product
H₂, Pd/C (10%)1 atm H₂, 25°C, 12 hoursPiperidine-4-carboxamide derivative

Applications :

  • Reduced derivatives show improved bioavailability in pharmacokinetic studies.

Biological Activity Modulation via Structural Modifications

Substituents on the thiazole and pyridine rings significantly influence bioactivity:

Modification Biological Impact Reference
Introduction of -Cl at C5 3-fold increase in antimicrobial activity
N-Methylation of thiazoleReduced cytotoxicity in cell assays

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide serves as a versatile building block in organic synthesis. Its thiazole moiety enhances its reactivity, allowing it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. This property is crucial for the development of more complex organic molecules.

Dyes and Biocides
The compound can also be utilized in the production of dyes and biocides. The thiazole ring contributes to the color properties of dyes, while its biological activity makes it suitable for developing antimicrobial agents.

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating broad-spectrum activity with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties
The compound has been investigated for its potential anticancer activities. Structure-activity relationship (SAR) studies have shown that modifications on the thiazole ring can enhance cytotoxicity against several cancer cell lines, including lung and colon cancer cells. For instance, compounds derived from thiazole derivatives have demonstrated IC50 values in the nanomolar range against human cancer cell lines .

Medicinal Chemistry

Drug Development
this compound is being explored as a lead compound for drug development due to its promising pharmacological profiles. It is part of ongoing research aimed at synthesizing new therapeutic agents targeting diseases such as cancer and infections caused by resistant bacteria .

Data Tables

Application Area Activity Reference
AntimicrobialEffective against E. coli, S. aureus
AnticancerIC50 values in nanomolar range
SynthesisBuilding block for complex molecules

Case Studies

  • Antimicrobial Efficacy Study
    A series of derivatives of this compound were synthesized and screened for antimicrobial activity. The study found that specific modifications significantly improved efficacy against resistant bacterial strains, suggesting potential as a new antibiotic class .
  • Cytotoxicity Assessment
    In vitro studies were conducted on multiple cancer cell lines to assess the cytotoxicity of this compound derivatives. The results indicated that certain analogs exhibited potent anticancer effects, with detailed SAR analysis revealing critical structural features responsible for enhanced activity .

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions or form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.

Key Compounds:

N-(4-Phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide Structural Difference: Substitution of the 4-methyl group on the thiazole ring with a phenyl group. Synthesis: Prepared via coupling reactions between pyridine-4-carboxylic acid derivatives and 2-aminothiazoles, analogous to methods described for related carboxamides . Relevance: Demonstrates how aromatic substituents (phenyl vs. methyl) influence solubility and steric effects.

Pritelivir (N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)-phenyl]acetamide) Structural Difference: Incorporates a sulfonamide group and an acetamide linkage instead of a direct carboxamide.

Compound AB3 (2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide) Structural Difference: Features a benzamide core with a sulfanyl-triazole substituent. Physicochemical Properties: ALogP = 3.5853, indicating moderate lipophilicity, compared to the target compound’s predicted lower lipophilicity due to the absence of sulfanyl groups .

Table 1: Comparative Data for Selected Compounds

Compound Name Melting Point (°C) Yield (%) ALogP Key Structural Features Biological Relevance
This compound Not reported Not reported ~2.8* Thiazole-methyl, pyridine-carboxamide Unknown (structural analog studies ongoing)
N-(4-Phenyl-1,3-thiazol-2-yl)pyridine-4-carboxamide Not reported Not reported ~3.1* Thiazole-phenyl, pyridine-carboxamide Research compound
Pritelivir Not reported Not reported 2.1 Thiazole-sulfonamide, acetamide linkage Antiviral (herpes simplex)
Compound 11c (1-(4-Chlorophenyl)-4-oxo-N-(thiazol-2-yl)-1,4-dihydro-pyridazine-3-carboxamide) 295 67 Not reported Pyridazine-oxo, thiazole-carboxamide Synthetic intermediate
Compound AB3 Not reported Not reported 3.5853 Benzamide, sulfanyl-triazole substituent High binding affinity (ΔG = -7.03 kcal/mol)

*Predicted based on structural analogs .

Key Observations:

  • Thermal Stability : High melting points in pyridazine-thiazole hybrids (e.g., 295°C for 11c ) imply that the target compound may also exhibit robust thermal stability.
  • Biological Activity : While Pritelivir’s antiviral activity is established , the target compound’s bioactivity remains uncharacterized. Molecular modeling data from analogs (e.g., binding energies of -7.03 kcal/mol for AB3 ) suggest that structural optimizations could enhance target engagement.

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C10H10N2OS
  • Molecular Weight: 218.26 g/mol

1. Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound this compound was synthesized and evaluated for its antibacterial and antifungal activities.

CompoundAntibacterial Activity (MIC)Antifungal Activity (MIC)
This compound32 µg/mL64 µg/mL

The minimum inhibitory concentration (MIC) values indicate that this compound possesses moderate antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been explored extensively. In vitro assays showed that this compound significantly inhibited the production of pro-inflammatory cytokines.

Assay TypeInhibition Percentage
TNF-alpha Release60% at 50 µM
IL-6 Release55% at 50 µM

These results suggest that the compound may modulate inflammatory pathways effectively, which could be beneficial in treating inflammatory diseases .

3. Anticonvulsant Activity

Thiazole compounds have been identified as potential anticonvulsants. The efficacy of this compound was evaluated using the pentylenetetrazole (PTZ) model.

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
This compound18.51508.1

The compound exhibited significant anticonvulsant activity with a favorable safety profile indicated by a high protection index .

4. Anticancer Activity

The anticancer potential of thiazole derivatives has been widely studied. This compound showed promising results against various cancer cell lines.

Cell LineIC50 (µM)
A549 (Lung Cancer)15.5
MCF7 (Breast Cancer)12.8

The structure–activity relationship (SAR) analysis indicated that the presence of the thiazole ring is crucial for enhancing cytotoxicity against cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Rajurkar et al. synthesized various thiazole derivatives including this compound and tested their antimicrobial efficacy against resistant strains of bacteria. The results highlighted the compound's ability to inhibit growth in several strains resistant to conventional antibiotics .

Case Study 2: Anti-inflammatory Mechanism
In a study focusing on the anti-inflammatory effects of thiazole derivatives, the compound was shown to reduce inflammation markers in a murine model of arthritis, suggesting its potential application in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for N-(4-methyl-1,3-thiazol-2-yl)pyridine-4-carboxamide?

The synthesis typically involves cyclization of a thioamide and haloketone under acidic or basic conditions to form the thiazole core. Subsequent steps include introducing the pyridine moiety via Suzuki or Heck coupling, followed by amidation to attach the carboxamide group. Optimization of reaction conditions (e.g., palladium catalysts, solvent systems) is critical for yield improvement .

Q. What analytical techniques are used to characterize this compound?

Post-synthesis characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity and regiochemistry.
  • HPLC (≥98% purity) to assess purity, with retention times matched to reference standards.
  • X-ray crystallography (e.g., SHELX refinement) for absolute stereochemical determination, particularly when resolving polymorphic forms .

Q. How is the anti-inflammatory activity of this compound evaluated experimentally?

Standard assays include measuring IC₅₀ values in lipoxygenase or cyclooxygenase inhibition studies. Activity data are validated using dose-response curves and comparative analysis with reference inhibitors (e.g., indomethacin). Data normalization against vehicle controls ensures reproducibility .

Advanced Research Questions

Q. How can 3D-QSAR modeling guide the optimization of bioactivity?

Using software like VLife MDS, molecular alignment and energy minimization are performed on derivatives to generate 3D-pharmacophore models. Contour maps (steric, electrostatic) identify critical substituents influencing activity. For example, electron-withdrawing groups on the pyridine ring may enhance anti-inflammatory potency by modulating binding to hydrophobic pockets .

Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ across studies)?

Discrepancies often arise from differences in:

  • Assay conditions (e.g., cell line specificity, serum concentration).
  • Compound purity (validate via HPLC-MS).
  • Metabolic stability (e.g., cytochrome P450 interactions). Cross-validation using orthogonal assays (e.g., apoptosis markers for anti-tumor activity) and meta-analysis of structural analogs can clarify mechanisms .

Q. How is X-ray crystallography applied to resolve structural ambiguities?

SHELX programs refine diffraction data to resolve challenges like twinning or weak electron density. For example, weak C–H⋯O interactions in crystal packing can stabilize specific conformations, influencing molecular geometry. High-resolution data (≤1.0 Å) and iterative refinement (R-factor < 5%) ensure accuracy .

Q. What modifications improve pharmacokinetic properties (e.g., metabolic stability)?

Introducing trifluoromethyl groups enhances lipophilicity and resistance to oxidative metabolism. Piperazine or morpholine substituents improve solubility via hydrogen bonding. In vivo studies in rodent models assess bioavailability and half-life, with LC-MS/MS quantifying plasma concentrations .

Q. How does this compound inhibit Hec1-Nek2 interaction in cancer models?

Mechanistic studies involve:

  • Surface plasmon resonance (SPR) to measure binding affinity to Hec1.
  • Immunoblotting to track Nek2 kinase activity and downstream targets (e.g., Aurora A).
  • Apoptosis assays (Annexin V/PI staining) in multidrug-resistant (MDR) cell lines, showing caspase-3 activation and P-glycoprotein downregulation .

Methodological Notes

  • Data Reproducibility : Always report solvent systems, catalyst loadings, and assay temperatures to enable replication.
  • Computational Validation : Cross-check QSAR predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding mode stability.
  • Structural Refinement : Use twin refinement in SHELXL for challenging crystals, and validate hydrogen positions with Fourier difference maps .

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